molecular formula C11H13N3O2S2 B12132526 2-[(3,5,6-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

2-[(3,5,6-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12132526
M. Wt: 283.4 g/mol
InChI Key: AUVJVPCZVOJOCS-UHFFFAOYSA-N
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Description

The structure features a 3,5,6-trimethyl-substituted thieno[2,3-d]pyrimidin-4-one core linked via a sulfanyl bridge to an acetamide moiety. This configuration enhances its binding affinity to biological targets such as tRNA (Guanine37-N1)-methyltransferase (TrmD), a critical enzyme in bacterial RNA modification . The compound’s synthesis typically involves alkylation of a thienopyrimidine precursor with chloroacetamide derivatives under basic conditions, yielding moderate to high purity products (e.g., 65–83% yields) .

Properties

Molecular Formula

C11H13N3O2S2

Molecular Weight

283.4 g/mol

IUPAC Name

2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C11H13N3O2S2/c1-5-6(2)18-9-8(5)10(16)14(3)11(13-9)17-4-7(12)15/h4H2,1-3H3,(H2,12,15)

InChI Key

AUVJVPCZVOJOCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)N)C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation for Thienopyrimidine Core Formation

The thieno[2,3-d]pyrimidine scaffold is constructed through cyclocondensation reactions. For example:

  • Aminothiophene Derivative Preparation : Reacting 3,5,6-trimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one with formamide at 150°C yields the 4-oxo-thienopyrimidine core.

  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) converts the 4-oxo group to a reactive 4-chloro intermediate, facilitating subsequent substitutions.

Reaction Conditions :

StepReagentsTemperatureTimeYield
1Formamide, HCl150°C12h76–97%
2POCl₃Reflux4h40–80%

Introduction of Sulfanylacetamide Group

The sulfanylacetamide side chain is introduced via nucleophilic displacement:

  • Thiol Activation : The 2-thiol group on the thienopyrimidine core reacts with chloroacetamide in the presence of a base (e.g., triethylamine).

  • Coupling Reaction : Conducted in polar aprotic solvents (e.g., DMF) at 80°C for 2–4 hours.

Example Protocol :

  • Combine 3,5,6-trimethyl-4-chlorothieno[2,3-d]pyrimidine-2-thiol (1 eq) with chloroacetamide (1.2 eq) and triethylamine (1.5 eq) in DMF.

  • Stir at 80°C for 3 hours, followed by precipitation in ice-water.

Yield : 60–85% after column chromatography.

Industrial-Scale Optimization

Industrial methods emphasize cost-efficiency and scalability:

  • Catalyst Use : Transition metal catalysts (e.g., Pd(OAc)₂) improve reaction rates during cyclization.

  • Solvent Selection : Ethanol or water replaces DMF to reduce environmental impact.

  • Continuous Flow Reactors : Enhance yield (up to 90%) and purity (>98%) by minimizing side reactions.

Critical Reaction Parameters

Temperature and pH Control

  • Cyclocondensation : Requires temperatures >100°C to overcome activation energy barriers.

  • Alkaline Conditions : Hydrolysis of intermediates (e.g., ester to carboxylic acid) necessitates pH 10–12.

Purification Techniques

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) achieves >95% purity.

  • Recrystallization : Ethanol/water mixtures remove unreacted starting materials.

Comparative Analysis of Methods

MethodAdvantagesLimitations
CyclocondensationHigh regioselectivityRequires toxic reagents (POCl₃)
Nucleophilic SubstitutionMild conditionsModerate yields (60–85%)
Continuous FlowScalable, eco-friendlyHigh initial equipment cost

Recent Advances and Modifications

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C).

  • Enzymatic Catalysis : Lipases facilitate greener acetamide bond formation with 70–80% yields .

Chemical Reactions Analysis

Types of Reactions

2-[(3,5,6-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Scientific Research Applications

Overview

The compound 2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic molecule with significant potential in various scientific research applications. Its unique structural features contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of similar structures demonstrate significant antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL .
  • Cytotoxicity :
    • Investigations into the cytotoxic effects have shown promising results against various cancer cell lines. For example, compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to disease progression. Studies have indicated that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases .

Therapeutic Potential

The therapeutic applications of 2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide are under investigation in several areas:

  • Diabetes Management :
    • The compound's potential as an α-glucosidase inhibitor suggests its use in managing Type 2 diabetes mellitus (T2DM). Research on similar compounds has shown efficacy in controlling blood glucose levels by inhibiting carbohydrate absorption .
  • Neurodegenerative Diseases :
    • Given its ability to inhibit acetylcholinesterase, this compound may be beneficial in treating conditions like Alzheimer's disease by enhancing cholinergic transmission .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of compounds related to 2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide:

  • Study on Antimicrobial Properties :
    • A study published in MDPI explored the design and synthesis of thiopyrimidine derivatives similar to this compound. The findings indicated strong antimicrobial activity against various bacterial strains .
  • Cytotoxicity Research :
    • Research conducted on structurally related compounds highlighted their selective cytotoxic effects on cancer cell lines while exhibiting lower toxicity to normal cells. This suggests a promising avenue for cancer therapeutics .

Mechanism of Action

The mechanism of action of 2-[(3,5,6-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

  • Compound 4j (2-{[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(3-chloro-4-fluorophenyl)acetamide): Structural difference: Incorporates a benzimidazole ring and a 3-chloro-4-fluorophenyl acetamide group. Bioactivity: Exhibits potent antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) due to enhanced membrane penetration from the halogenated aryl group . Physicochemical properties: Higher melting point (214–215°C) compared to the target compound, suggesting greater crystalline stability .
  • Compound 5 (6-(1H-benzimidazol-2-yl)-2-(benzylsulfanyl)-3,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one): Structural difference: Replaces acetamide with a benzylsulfanyl group. Bioactivity: Moderate antifungal activity against C. albicans (MIC: 16 µg/mL), likely due to reduced hydrogen-bonding capacity compared to acetamide derivatives .
  • Compound 12 (2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide): Structural difference: Simpler pyrimidinone core lacking the thieno-fused ring. Bioactivity: Lower antimicrobial potency (MIC: 32–64 µg/mL) due to reduced structural rigidity and TrmD-binding efficiency .

Antimicrobial Activity

The target compound’s antimicrobial efficacy is hypothesized to surpass simpler analogues (e.g., Compound 12) due to its fused thienopyrimidine ring, which enhances TrmD inhibition (docking score: −9.2 kcal/mol for TrmD from P. aeruginosa) . In contrast, benzimidazole hybrids (e.g., 4j) achieve broader-spectrum activity via dual targeting of TrmD and bacterial membranes .

Structure-Activity Relationship (SAR)

  • Acetamide Substitution : Aryl/heteroaryl acetamide groups (e.g., 4-isopropylphenyl in Compound 4j) improve lipophilicity and target affinity, whereas alkyl chains (e.g., benzyl in Compound 5) reduce potency .
  • Core Modifications: Fused thienopyrimidine rings (as in the target compound) increase enzymatic inhibition compared to non-fused pyrimidinones (e.g., Compound 12) .

Molecular Docking and Mechanism

The target compound’s docking studies reveal strong interactions with TrmD’s SAM-binding pocket, facilitated by the 3,5,6-trimethyl groups and sulfanyl-acetamide linker. This binding mode is distinct from benzimidazole hybrids (e.g., 4j), which occupy additional hydrophobic pockets via their aryl substituents .

Biological Activity

The compound 2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide , also known as N-cyclohexyl-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties based on various research studies.

PropertyValue
Molecular Formula C17H23N3O2S2
Molar Mass 365.513 g/mol
CAS Number Not specified

Biological Activity Overview

Research indicates that compounds similar to 2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide exhibit a range of biological activities:

  • Anticancer Activity
    • A study evaluated various azole derivatives for cytotoxic effects against the HepG2 human hepatocellular carcinoma cell line. While the specific activity of this compound was not detailed in the study, related thieno[2,3-d]pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis through mechanisms involving mitochondrial pathways and glycolytic enzyme inhibition .
  • Antimicrobial Activity
    • The antimicrobial properties of thieno[2,3-d]pyrimidine derivatives have been noted in several studies. These compounds typically demonstrate effectiveness against various microbial strains due to their ability to disrupt cellular processes . The specific compound may share similar mechanisms of action with these derivatives.

Case Study 1: Cytotoxicity on HepG2 Cells

In a comparative study of azole derivatives against HepG2 cells:

  • Compounds were tested at concentrations ranging from 1 to 2000 µM for 48 hours.
  • Results indicated that certain derivatives exhibited IC50 values below 50 µM, suggesting significant cytotoxicity . While the specific compound's IC50 was not reported directly, its structural similarity to effective compounds indicates potential for similar activity.

Case Study 2: Antimicrobial Assays

A range of thieno[2,3-d]pyrimidine derivatives were assessed for antimicrobial efficacy:

  • The compounds demonstrated varying degrees of inhibition against bacterial and fungal strains.
  • Mechanistic studies suggested that these compounds may inhibit cell wall synthesis or disrupt metabolic pathways in microorganisms .

The potential mechanisms through which 2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide exerts its biological effects may include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.
  • Apoptosis Induction : Compounds may trigger apoptotic pathways in cancer cells by affecting mitochondrial function.
  • Disruption of Microbial Metabolism : Antimicrobial activity is often linked to interference with essential microbial processes.

Q & A

Q. Optimization Strategies :

  • Solvent selection : DMF enhances reaction rates but may increase side products; ethanol balances yield and purity .
  • Temperature gradients : Stepwise heating (e.g., 50°C → 110°C) minimizes decomposition of thermally labile intermediates .

Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 12.50 ppm (NH-3), 10.10 ppm (NHCO), and 4.12 ppm (SCH₂) confirm acetamide and sulfanyl group integration .
    • ¹³C NMR : Carbonyl signals at ~170 ppm validate the 4-oxo group .
  • High-Performance Liquid Chromatography (HPLC) : Retention time (e.g., 8.2 min on C18 column) and peak symmetry assess purity .
  • Elemental Analysis : Matching calculated vs. observed values for C, N, and S (e.g., C: 45.36% calc. vs. 45.29% obs.) ensures stoichiometric accuracy .

Q. Advanced Application :

  • Mass Spectrometry (HRMS) : Exact mass (e.g., [M+H]⁺ at m/z 344.21) confirms molecular formula .

How does solubility impact experimental design, and what formulations enhance bioavailability?

Basic Research Question

  • Solubility Profile :

    SolventSolubility (mg/mL)
    DMSO>50
    Ethanol~30
    Water<1
  • Formulation Strategies :

    • Nanoemulsions : Use Tween-80 and polyethylene glycol to improve aqueous dispersion for in vitro assays .
    • Co-solvent systems : Ethanol-water (70:30) balances solubility and stability .

What computational methods are used to predict reaction pathways and optimize synthesis?

Advanced Research Question

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models reaction intermediates (e.g., transition states in sulfanylation) to identify energy barriers .
  • Machine Learning (ML) : Training datasets on analogous thienopyrimidine reactions predict optimal solvent/base combinations, reducing trial-and-error experimentation .
  • In Silico Reactivity Maps : Visualize electron density distributions to prioritize reactive sites for functionalization .

How should researchers address contradictions in yield data across studies?

Advanced Research Question

  • Case Study : Discrepancies in reported yields (e.g., 70% vs. 85%) may arise from:
    • Purity of starting materials : HPLC-grade reagents vs. technical-grade .
    • Workup protocols : Differences in washing (e.g., sodium bicarbonate vs. water) affect byproduct removal .
  • Resolution Strategy :
    • Design of Experiments (DoE) : Taguchi methods isolate critical variables (e.g., solvent purity, reaction time) .

What biological activity screening methodologies are applicable, and how is selectivity validated?

Advanced Research Question

  • In Vitro Assays :
    • Kinase Inhibition : Fluorescence polarization assays (IC₅₀ values) using recombinant kinases (e.g., EGFR, VEGFR2) .
    • Apoptosis Induction : Flow cytometry with Annexin V/PI staining in cancer cell lines .
  • Selectivity Validation :
    • Counter-Screening : Test against off-target receptors (e.g., GPCRs) to rule out nonspecific binding .

How can structure-activity relationship (SAR) studies guide derivative design?

Advanced Research Question

  • Key Modifications :
    • 3,5,6-Trimethyl Substitution : Enhances lipophilicity (logP ↑ 0.5 units) and membrane permeability .
    • Sulfanyl Linker Replacement : Replacing -S- with -SO₂- reduces cytotoxicity but improves solubility .
  • Methodology :
    • Free-Wilson Analysis : Quantifies contributions of substituents to bioactivity .

What are the stability challenges under varying pH and temperature conditions?

Basic Research Question

  • Degradation Pathways :
    • Acidic Conditions (pH < 3) : Hydrolysis of the acetamide group generates free thiols .
    • Thermal Stress (≥80°C) : Cycloreversion of the thienopyrimidine core .
  • Stabilization Techniques :
    • Lyophilization : Maintains integrity for long-term storage .

How do substituents on the thienopyrimidine core influence electronic properties?

Advanced Research Question

  • Computational Analysis :
    • Hammett Constants : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at the 4-oxo position, enhancing reactivity .
    • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict charge transfer interactions in biological systems .

What strategies mitigate byproduct formation during sulfanylation?

Advanced Research Question

  • Common Byproducts :
    • Disulfide dimers : Formed via oxidation of free thiols .
  • Mitigation :
    • Inert Atmosphere : Nitrogen or argon prevents oxidative coupling .
    • Thiol Protecting Groups : Use trityl chloride to block unwanted side reactions .

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